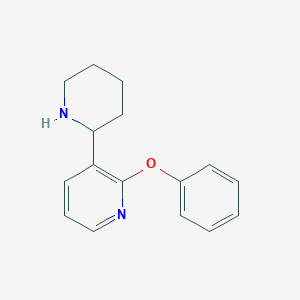

2-Phenoxy-3-(piperidin-2-yl)pyridine

Description

2-Phenoxy-3-(piperidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a phenoxy group at position 2 and a piperidine ring at position 2. This structure combines aromatic, oxygen-containing, and nitrogen-rich moieties, which are critical for interactions in biological systems. These analogs highlight the importance of substituent positioning and electronic effects on physicochemical properties and bioactivity .

Properties

Molecular Formula |

C16H18N2O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

2-phenoxy-3-piperidin-2-ylpyridine |

InChI |

InChI=1S/C16H18N2O/c1-2-7-13(8-3-1)19-16-14(9-6-12-18-16)15-10-4-5-11-17-15/h1-3,6-9,12,15,17H,4-5,10-11H2 |

InChI Key |

XLBLZEAWCCWOOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=C(N=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-3-(piperidin-2-yl)pyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a phenol reacts with a halogenated pyridine derivative.

Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction, where piperidine reacts with a halogenated pyridine derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products:

Oxidation Products: N-oxides of the piperidinyl group.

Reduction Products: Piperidine derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Phenoxy-3-(piperidin-2-yl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Phenoxy-3-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the piperidinyl group can interact with various receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

2-(Piperidin-2-yl)pyridine (CAS 15578-73-1)

2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride (CAS 1220037-04-6)

- Structure : Piperidinyloxy group at position 2 and trifluoromethyl (-CF₃) at position 5 (C₁₂H₁₄F₃N₂O·HCl).

- Key Differences: The -CF₃ group enhances lipophilicity and electron-withdrawing effects compared to the phenoxy group.

- Properties: Molecular weight: 282.69 g/mol. Melting point: Not reported, but hydrochloride salt suggests high crystallinity. Bioactivity: Likely improved metabolic stability due to -CF₃, making it suitable for CNS-targeted therapies .

- Applications : Intermediate in drug discovery, particularly for kinase inhibitors or GPCR modulators .

2-(4-(Pyridin-2-yl)phenoxy)pyridine Derivatives

- Structure: Phenoxy bridge linking two pyridine rings with variable substituents.

- Key Differences: Biphenylpyridine scaffold vs. the pyridine-piperidine-phenoxy triad.

- Properties: P-glycoprotein (P-gp) inhibition: Derivatives like compound 37 (from ) show IC₅₀ values < 1 µM, attributed to optimal substituent positioning enhancing P-gp binding . Selectivity: Modifications at the phenoxy group (e.g., halogenation) improve potency against multidrug-resistant cancer cells .

- Applications : Development of chemosensitizers to overcome chemotherapy resistance .

(–)-Anabasine [(2S)-3-(Piperidin-2-yl)pyridine]

- Structure : Natural alkaloid with a piperidine-pyridine backbone.

- Key Differences: Lacks the phenoxy group but shares the pyridine-piperidine motif.

- Properties :

- Applications : Agricultural insecticides and pharmacological studies of nicotinic receptors .

Structural and Functional Analysis

Impact of Substituents

Biological Activity

2-Phenoxy-3-(piperidin-2-yl)pyridine is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C16H18N2O

- Molecular Weight : 258.33 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1CCN(CC1)C2=CC(=C(C=N2)O)C=CC=C2

Biological Activity Overview

The biological activity of this compound has been primarily evaluated for its antimicrobial and antitumor properties. Research indicates that this compound exhibits significant activity against various bacterial strains and cancer cell lines.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting microbial growth.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Antitumor Activity

The antitumor effects of this compound have also been investigated. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

A case study published in a peer-reviewed journal reported that at a concentration of 10 µM, the compound induced apoptosis in cancer cells, leading to a significant reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5 |

| A549 (Lung Cancer) | 7 |

The mechanism of action appears to involve the induction of oxidative stress and the activation of apoptotic pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Topoisomerases : The compound may inhibit topoisomerase enzymes, crucial for DNA replication.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, contributing to microbial cell death and apoptosis in cancer cells.

- Disruption of Membrane Integrity : The phenoxy group may interact with microbial membranes, compromising their integrity and leading to cell lysis.

Study on Antimicrobial Efficacy

In a recent study, researchers evaluated the antimicrobial efficacy of various derivatives of piperidine compounds, including this compound. The study concluded that modifications on the piperidine ring significantly impacted antimicrobial potency, with certain substitutions enhancing activity against Mycobacterium tuberculosis .

Study on Antitumor Activity

Another study focused on the antitumor properties where this compound was tested against multiple cancer cell lines. The findings indicated that the compound not only inhibited cell growth but also triggered apoptosis through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.